2,3-Dimethylbenzo[h]quinoline
Description
Structure
3D Structure
Properties
CAS No. |
37069-37-7 |
|---|---|
Molecular Formula |
C15H13N |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2,3-dimethylbenzo[h]quinoline |
InChI |
InChI=1S/C15H13N/c1-10-9-13-8-7-12-5-3-4-6-14(12)15(13)16-11(10)2/h3-9H,1-2H3 |
InChI Key |
BARSWBXDPGYTGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=CC=CC=C3C=C2)N=C1C |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of 2,3 Dimethylbenzo H Quinoline
Electrophilic and Nucleophilic Substitution Reactions
Electrophilic Aromatic Substitution (SEAr): Electrophilic attack on the benzo[h]quinoline (B1196314) system preferentially occurs on the more electron-rich benzenoid rings rather than the electron-deficient pyridine (B92270) ring. imperial.ac.uk For the unsubstituted benzo[h]quinoline, electrophilic substitution, such as nitration or halogenation, is predicted to occur at the C5 and C8 positions of the benzene (B151609) ring portion. imperial.ac.uk The presence of the electron-donating 2,3-dimethyl groups can further activate the molecule towards electrophilic attack, although their primary electronic influence is on the pyridine ring. The precise regioselectivity would be a balance between the directing effects of the fused rings and potential steric hindrance.
The synthesis of substituted quinolines can be achieved through the electrophilic cyclization of N-(2-alkynyl)anilines using various electrophiles like iodine monochloride (ICl), iodine (I2), and bromine (Br2). nih.gov This method provides 3-halogen-containing quinolines, which are valuable intermediates for further functionalization. nih.gov Increasing the nucleophilicity of the aromatic ring is crucial for the success of this cyclization. nih.gov
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic substitution is more common on the pyridine part of the quinoline (B57606) nucleus, especially when activated by electron-withdrawing groups or when a good leaving group is present at the C2 or C4 positions. In the case of benzo[h]quinolines, functionalization via nucleophilic substitution has been demonstrated. For example, 2,4-dichlorobenzo[h]quinoline can undergo systematic condensation reactions with naphth-1-ylamine in the presence of a CuI catalyst. nih.gov This reaction allows for the selective mono- or di-substitution of the chloro groups, leading to the formation of key (naphthalen-1-yl)benzo[h]quinoline amine intermediates. nih.gov
The reaction conditions, such as the stoichiometry of the reactants, can be tuned to control the extent of substitution.
| Reactant 1 | Reactant 2 | Catalyst | Product(s) | Reference |
| 2,4-Dichlorobenzo[h]quinoline | Naphth-1-ylamine (1 equiv) | CuI (10 mol%) | 4-Chloro-N-(naphth-1-yl)benzo[h]quinolin-2-amine | nih.gov |
| 2,4-Dichlorobenzo[h]quinoline | Naphth-1-ylamine (2 equiv) | CuI (10 mol%) | N²,N⁴-di(naphth-1-yl)benzo[h]quinolin-2,4-diamine | nih.gov |
Computational studies on nucleophilic aromatic substitutions have shown that reactions can proceed through either a concerted mechanism (cSNAAr) or a stepwise pathway involving a Meisenheimer intermediate. nih.gov The preferred pathway often depends on the electron density of the aromatic system; more electron-rich systems may favor a concerted mechanism. nih.gov
Cascade and Tandem Reaction Pathways
Cascade and tandem reactions provide an efficient means to construct complex molecular architectures like the benzo[h]quinoline core in a single pot. These processes involve a sequence of intramolecular or intermolecular reactions where the subsequent transformation is triggered by the functionality generated in the previous step.
A notable example is the synthesis of 2,3,4-trisubstituted benzo[h]quinolines from thioperchloronitrobutadiene derivatives. nih.gov This process involves a base-promoted reaction with naphthalen-1-amine, which proceeds through a cascade mechanism involving enamine-imine tautomerization followed by an intramolecular electrocyclization. nih.gov The reaction can be performed as a one-pot synthesis or in a stepwise manner to improve yields, which can reach up to 93%. nih.gov
Another powerful strategy is the three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes to produce multiply substituted quinolines. organic-chemistry.org This method is efficient and occurs under additive-free conditions, proceeding via the formation of N-arylnitrilium salts that undergo cycloaddition with alkynes. organic-chemistry.org
Palladium-catalyzed tandem reactions have also been developed for the diversification of quinoline derivatives. For instance, 2-chloroquinoline-3-carbaldehydes can react with isocyanides in a domino reaction to form novel quinoline structures through amidation, lactamization, or carbamate (B1207046) formation in a one-pot procedure. nih.gov Similarly, a tandem [3+2] cycloaddition/ring-opening/O-arylation of ynones and quinoline N-oxides has been developed to synthesize 3-(2-quinolyl) chromones under transition-metal-free conditions. researchgate.net
| Reaction Type | Key Reactants | Key Steps | Product Type | Reference |
| Cascade Cyclization | Thioperchloronitrobutadiene derivative, Naphthalen-1-amine | Nucleophilic substitution, Enamine-imine tautomerization, Electrocyclization | 2,3,4-Trisubstituted benzo[h]quinoline | nih.gov |
| Cascade Annulation | Aryl diazonium salt, Nitrile, Alkyne | Nitrilium salt formation, Cycloaddition | Multiply substituted quinoline | organic-chemistry.org |
| Cascade Rearrangement | Tryptamine-derived isocyanide, C,N-cyclic azomethine imine | Ring opening of indole (B1671886), Ring expansion of azomethine imine | Polycyclic pyrrolo[2,3-c]quinoline | nih.gov |
Carbon-Hydrogen (C-H) Functionalization Strategies
Direct C-H functionalization has become a powerful tool in modern synthetic chemistry, offering an atom-economical way to modify complex molecules without the need for pre-functionalized starting materials. rsc.orgrsc.org For quinolines and related N-heterocycles, C-H activation presents a significant challenge due to the presence of multiple, electronically distinct C-H bonds. nih.gov
In the quinoline scaffold, the C2 and C8 positions are often the most reactive sites for C-H functionalization due to electronic factors and the directing effect of the nitrogen atom. nih.govmdpi.com However, significant progress has been made in achieving regioselective functionalization at more distal positions, such as C3, C4, C5, and C7. nih.gov
For benzo[h]quinoline, regioselective sp² C-H functionalization has been reported. researchgate.net Palladium-catalyzed reactions are commonly employed for these transformations. For example, Pd(II)-catalyzed arylation of quinoline N-oxides can occur at the C2 position with good regioselectivity. mdpi.com The mechanism often involves a double C-H activation process. mdpi.com Rhodium-catalyzed systems have also been used for the alkylation of quinolines with alkenes. mdpi.com The choice of catalyst, directing group, ligands, and reaction conditions are all crucial for controlling the site-selectivity of the functionalization. rsc.org
The 2,3-dimethyl groups on the benzo[h]quinoline ring would influence C-H functionalization strategies. The methyl C-H bonds themselves could be subject to activation, or they could sterically direct functionalization to other positions on the polycyclic framework, such as the C4 position or sites on the benzenoid rings.
Cycloaddition Reactions (e.g., Aza-Diels–Alder)
Cycloaddition reactions are highly efficient for constructing cyclic and polycyclic systems. nih.gov The aza-Diels–Alder reaction, particularly the Povarov reaction, is a prominent strategy for synthesizing quinoline and benzoquinoline skeletons. rsc.orgdntb.gov.ua This reaction typically involves the [4+2] cycloaddition of an electron-rich dienophile (like an alkyne) with an electron-deficient diene (an aryl imine), often catalyzed by a Lewis acid. rsc.org The resulting dihydroquinoline intermediate is then oxidized to generate the aromatic quinoline moiety. rsc.org This methodology has been successfully applied to the synthesis of various chlorinated benzoquinolines. escholarship.orgresearchgate.net
| Diene Precursor 1 (Amine) | Diene Precursor 2 (Aldehyde) | Dienophile | Product | Yield | Reference |
| 3-Chloronaphthalen-1-amine | 4-Octylbenzaldehyde | Phenylacetylene | 6-Chloro-2-(4-octylphenyl)-4-phenylbenzo[h]quinoline | 24% | escholarship.orgresearchgate.net |
| 3-Chloronaphthalen-1-amine | Benzaldehyde | Ethynyltrimethylsilane | 6-Chloro-2-phenyl-4-(trimethylsilyl)benzo[h]quinoline | 93% | escholarship.orgresearchgate.net |
Beyond synthesis, the benzo[h]quinoline nucleus can participate in other cycloaddition reactions. Photochemical dearomative cycloadditions of quinolines with alkenes and allenes have been developed, providing a method to rapidly increase molecular complexity. nih.govescholarship.org These reactions, enabled by photosensitization of Lewis acid-complexed substrates, can exhibit high regio- and diastereoselectivity, leading to the formation of para-cycloadducts through a stepwise radical mechanism. nih.govescholarship.org
Rearrangement Reactions Involving Benzo[h]quinoline Intermediates
Rearrangement reactions can lead to significant structural transformations, providing access to novel molecular frameworks. Intermediates derived from quinoline and benzo[h]quinoline systems can undergo various types of rearrangements.
One example is a rearrangement observed in the quinoline series involving N-lithio-1,2-dihydroquinolines. rsc.org When these intermediates are acylated, certain derivatives can rearrange to form tertiary carbinols in the presence of organolithium compounds. rsc.org
More complex transformations, such as cascade rearrangements, have been used to construct intricate polycyclic quinoline derivatives. An efficient cascade reaction of tryptamine-derived isocyanides with C,N-cyclic azomethine imines involves the ring opening of an indole and ring expansion of the azomethine imine to assemble polycyclic pyrrolo[2,3-c]quinoline structures. nih.gov While not starting from a pre-formed benzo[h]quinoline, this demonstrates how quinoline-containing structures can be formed through profound skeletal reorganizations. Such rearrangement principles could potentially be applied to transform the 2,3-dimethylbenzo[h]quinoline skeleton into more complex, isomeric, or ring-expanded heterocyclic systems.
Advanced Spectroscopic and Structural Elucidation Techniques for 2,3 Dimethylbenzo H Quinoline
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 2,3-Dimethylbenzo[h]quinoline. It provides detailed information about the chemical environment of individual protons and carbon atoms within the molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Assignment
Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the two methyl groups. The aromatic region would be complex due to the fused ring system, with protons exhibiting chemical shifts typically between 7.5 and 9.5 ppm. The protons on the benzo ring (H7, H8, H9, H10) and the quinoline (B57606) moiety (H4, H5, H6) would show characteristic splitting patterns (doublets, triplets, or multiplets) arising from spin-spin coupling with neighboring protons. The proton at the H10 position is expected to be the most deshielded due to its peri-interaction with the nitrogen atom and the adjacent benzene (B151609) ring, thus appearing at the lowest field. The two methyl groups at the C2 and C3 positions would appear as sharp singlet signals in the upfield region, likely between 2.4 and 2.8 ppm, as they have no adjacent protons to couple with.
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on all the carbon atoms in the structure. For this compound, 15 distinct signals would be anticipated, corresponding to its 15 carbon atoms (unless there is an accidental overlap of signals). The carbon atoms of the two methyl groups would resonate in the aliphatic region (around 20-25 ppm). The remaining 13 signals would be in the aromatic region (typically 120-150 ppm), corresponding to the carbons of the fused ring system. The quaternary carbons, including those bonded to the nitrogen (C10b) and the methyl groups (C2, C3), can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 2-CH₃ | ~2.5 (s) | ~23.0 |
| 3-CH₃ | ~2.7 (s) | ~20.0 |
| C2 | - | ~156.0 |
| C3 | - | ~135.0 |
| C4 | ~8.0 (s) | ~128.0 |
| C5 | ~7.8 (d) | ~127.0 |
| C6 | ~7.6 (m) | ~129.0 |
| C6a | - | ~129.5 |
| C7 | ~7.9 (d) | ~126.5 |
| C8 | ~7.7 (m) | ~127.5 |
| C9 | ~7.7 (m) | ~128.5 |
| C10 | ~9.3 (d) | ~125.0 |
| C10a | - | ~135.5 |
| C10b | - | ~147.0 |
| C10c | - | ~131.0 |
Note: These are estimated values based on analogous benzo[h]quinoline (B1196314) structures. Actual experimental values may vary. s = singlet, d = doublet, m = multiplet.
Two-Dimensional NMR Techniques
To definitively assign all proton and carbon signals, especially in the crowded aromatic region, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. It would reveal the connectivity between adjacent protons in the aromatic rings, for example, showing correlations between H5 and H6, and among the H7-H8-H9-H10 spin system.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the signals of the protonated aromatic carbons (C4, C5, C6, C7, C8, C9, C10) by linking them to their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying the quaternary carbons by observing their long-range couplings to nearby protons. For instance, the protons of the methyl groups would show correlations to the C2 and C3 carbons, as well as to adjacent carbons in the quinoline ring, confirming their positions.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. researchgate.net These two methods are complementary and offer valuable information for structural confirmation.
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands corresponding to specific functional groups and bond vibrations. Key expected peaks include C-H stretching from the aromatic rings (above 3000 cm⁻¹) and the aliphatic methyl groups (around 2900-2980 cm⁻¹). The C=C and C=N stretching vibrations of the heterocyclic aromatic system would produce a series of sharp bands in the 1650-1450 cm⁻¹ region. beilstein-journals.org C-H in-plane and out-of-plane bending vibrations would also be visible in the fingerprint region (below 1400 cm⁻¹). nih.gov
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring stretching vibrations would give rise to strong signals in the Raman spectrum. The C-C bonds of the fused system and the methyl C-C bonds would also be Raman active. The complementarity arises because some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. researchgate.net
Interactive Table: Expected Vibrational Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3100-3000 | IR, Raman |
| Aliphatic C-H Stretch (CH₃) | 2980-2900 | IR, Raman |
| Aromatic C=C/C=N Ring Stretch | 1650-1450 | IR, Raman (strong) |
| Methyl C-H Bend | 1460-1440, 1380-1370 | IR |
| Aromatic C-H Out-of-Plane Bend | 900-700 | IR (strong) |
Mass Spectrometry (e.g., MALDI-TOF) for Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.
For this compound (C₁₅H₁₃N), the calculated exact molecular mass is 207.1048 g/mol . A high-resolution mass spectrometer (HRMS) would be able to confirm this mass to within a few parts per million, verifying the elemental composition. beilstein-journals.org
While MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) is a soft ionization technique that typically yields a strong molecular ion peak ([M+H]⁺ at m/z 208.1121) with minimal fragmentation, harder ionization techniques like Electron Ionization (EI) would provide detailed fragmentation data. The mass spectrum for the isomeric 2,4-Dimethylbenzo[h]quinoline shows a prominent molecular ion peak (M⁺) at m/z 207, which would also be the case for the 2,3-isomer. nist.gov A key fragmentation pathway would be the loss of a methyl radical (•CH₃) to form a stable cation at m/z 192. Further fragmentation could involve the loss of small molecules like HCN. asianpubs.orgchempap.org
Interactive Table: Predicted EI Mass Spectrum Fragmentation for this compound (based on 2,4-isomer)
| m/z | Proposed Fragment | Relative Intensity |
| 207 | [M]⁺ | High (Base Peak) |
| 206 | [M-H]⁺ | Moderate |
| 192 | [M-CH₃]⁺ | High |
| 191 | [M-H-CH₃]⁺ | Moderate |
| 165 | [M-CH₃-HCN]⁺ | Moderate |
| 103.5 | [M]²⁺ | Low |
Data based on the EI spectrum of the isomer 2,4-Dimethylbenzo[h]quinoline. nist.govspectrabase.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. If a suitable single crystal of this compound can be grown, this technique would provide exact data on bond lengths, bond angles, and torsional angles.
This analysis would confirm the planarity of the fused aromatic ring system. Furthermore, it would reveal how the molecules pack together in the crystal lattice. For large, planar aromatic systems like this, π-π stacking interactions are expected to be a dominant packing force, where the electron-rich aromatic faces of adjacent molecules align with each other. researchgate.net The analysis would provide the crystal system, space group, and unit cell dimensions, offering a complete picture of the solid-state structure.
Interactive Table: Parameters Determined by X-ray Crystallography
| Parameter | Description |
| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry group of the crystal (e.g., P2₁/c). |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |
| Bond Lengths | The precise distance between the nuclei of bonded atoms (in Ångströms). |
| Bond Angles | The angle formed between three connected atoms (in degrees). |
| Intermolecular Interactions | Distances and geometries of non-covalent interactions like π-π stacking. |
High-Resolution Spectroscopic Techniques for Detailed Analysis
High-resolution techniques provide enhanced detail beyond standard spectroscopic methods, enabling more precise analysis.
High-Resolution Mass Spectrometry (HRMS): As mentioned earlier, HRMS is critical for confirming the elemental formula of this compound. By measuring the molecular mass with very high accuracy (e.g., to four or five decimal places), it can distinguish between compounds with the same nominal mass but different elemental compositions. nih.gov
High-Field NMR: Performing NMR spectroscopy on high-field instruments (e.g., 600 MHz or higher) provides greater signal dispersion and resolution. This is particularly advantageous for a molecule like this compound, where the signals for the multiple aromatic protons are likely to be close together and overlapping at lower field strengths. High-field NMR would allow for the clear resolution of these complex multiplets, facilitating more accurate interpretation of coupling constants and definitive structural assignment.
Computational Chemistry and Theoretical Investigations of 2,3 Dimethylbenzo H Quinoline
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. scirp.orgnih.gov It is used to determine various molecular properties by calculating the electron density of a system. scirp.org For a molecule like 2,3-Dimethylbenzo[h]quinoline, DFT would be the primary method to investigate its fundamental electronic and structural characteristics.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. scispace.commdpi.com This procedure determines the most stable three-dimensional structure of a molecule, including its bond lengths, bond angles, and dihedral angles. researchgate.net For this compound, this would involve calculating the optimal positions of the methyl groups relative to the fused aromatic rings.
Conformational analysis extends this by exploring different spatial arrangements (conformers) of a molecule and their relative energies. nih.gov While the rigid aromatic core of this compound limits its conformational flexibility, the orientation of the two methyl groups could lead to different stable or transition state structures, which could be thoroughly investigated using these methods.
Detailed research findings and data tables from geometry optimization and conformational analysis specific to this compound are not present in the available literature.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). researchgate.netwuxibiology.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. wuxibiology.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.netwuxibiology.com A large gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. wuxibiology.com For this compound, DFT calculations would visualize the distribution of these orbitals and quantify the energy gap, providing insight into its electronic behavior and potential for charge transfer. scirp.org
Specific data on the HOMO-LUMO energies and the corresponding energy gap for this compound have not been reported in the surveyed scientific literature.
Table 1: Illustrative Frontier Molecular Orbital Data for a Generic Quinoline (B57606) Derivative
This table is for illustrative purposes only, as specific data for this compound is unavailable.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.65 |
| LUMO Energy | -1.82 |
| Energy Gap (ΔE) | 4.83 |
Note: Data is based on a general DFT study of the parent quinoline molecule and does not represent this compound. scirp.org
Molecular Electrostatic Potential (MEP) Mapping and Reactivity Region Analysis
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different regions. Red areas typically represent regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas indicate positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net An MEP map for this compound would identify the nitrogen atom as a likely site of negative potential and would highlight the regions of positive potential around the hydrogen atoms, thus predicting its reactive behavior in intermolecular interactions.
Specific MEP maps and detailed reactivity analyses for this compound are not available in the reviewed literature.
Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties
Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to investigate the properties of molecules in their electronically excited states. chemrxiv.orgnih.gov It is a primary tool for predicting absorption and emission spectra by calculating vertical excitation energies and oscillator strengths. nih.gov A TDDFT study of this compound would provide valuable information about its photophysical properties, such as the wavelengths of light it absorbs and emits, and the nature of its electronic transitions (e.g., π→π* transitions). nih.govrsc.orgrsc.org
Despite its utility, specific TDDFT calculations detailing the excited state properties of this compound have not been published in the accessible research.
Molecular Dynamics Simulations (e.g., Car-Parrinello Molecular Dynamics)
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govmdpi.com These simulations provide a dynamic picture of molecular behavior, revealing information about conformational changes, intermolecular interactions, and solvent effects. researchgate.net Car-Parrinello Molecular Dynamics (CPMD) is an ab initio MD method that uses DFT to calculate the forces on the atoms at each step, allowing for the simulation of chemical reactions and complex dynamic processes without relying on empirical force fields. mdpi.comnih.gov
Dynamics of Intra- and Intermolecular Interactions
MD simulations of this compound could be used to explore the dynamics of its interactions. Intramolecularly, this would involve studying the vibrations of the aromatic rings and the rotation of the methyl groups. Intermolecularly, simulations could model how multiple this compound molecules interact with each other in a condensed phase or how they interact with solvent molecules. This would provide insight into its aggregation behavior, solvation properties, and the nature of non-covalent interactions like π-π stacking. mdpi.comnih.gov
Published molecular dynamics simulation studies focusing specifically on the intra- and intermolecular interaction dynamics of this compound are currently unavailable.
Proton Transfer Events and Potential of Mean Force (Pmf) Analysis
Theoretical investigations into the proton transfer dynamics of benzo[h]quinoline (B1196314) derivatives, particularly in the context of hydrogen bonding, provide critical insights into their photochemical and photophysical behaviors. While direct studies on this compound are not extensively documented, research on analogous compounds such as 10-hydroxybenzo[h]quinoline (B48255) (HBQ) offers a robust framework for understanding these phenomena. nih.gov Computational methods, especially those combining molecular dynamics with quantum mechanics, are pivotal in elucidating the mechanisms of both ground-state and excited-state intramolecular proton transfer (ESIPT).
Car–Parrinello molecular dynamics (CPMD) has been employed to study the dynamics of hydrogen bonds in systems involving benzo[h]quinoline moieties. nih.gov These simulations can reveal the intricate details of proton movement between donor and acceptor sites. For instance, in a crystalline environment, simulations of HBQ have shown evidence of bridged proton-sharing and transfer events. nih.gov
A key analytical tool in these computational studies is the Potential of Mean Force (PMF). The PMF provides the free energy profile along a specific reaction coordinate, in this case, the proton transfer pathway. By calculating the PMF, researchers can determine the energy barriers associated with proton transfer and identify the stability of different tautomeric forms (e.g., the enol and keto forms in hydroxyquinolines). The PMF can be derived from the probability density distribution of the proton's position along the hydrogen bond, obtained from the molecular dynamics trajectory. nih.gov
Furthermore, the inclusion of nuclear quantum effects is crucial for an accurate description of proton transfer, as protons are light particles susceptible to quantum tunneling. When nuclear quantization is taken into account, the resulting "quantized Pmf" can show a more delocalized proton, allowing it to sample the acceptor area more efficiently than predicted by classical dynamics alone. nih.gov This indicates that quantum effects can significantly lower the effective energy barrier for proton transfer.
In the broader context of quinoline derivatives, ESIPT is a widely studied phenomenon where a proton is transferred to a different position within the molecule upon photoexcitation. rsc.orgrsc.orgmdpi.comcjsc.ac.cnresearchgate.net Quantum-chemical calculations have demonstrated that ESIPT can sometimes involve overcoming a potential energy barrier, the height of which can be influenced by factors such as the basicity of the proton-accepting moiety. rsc.org The study of such proton transfer events is critical for the design of novel fluorophores and molecular switches. rsc.org
Electron Localization Function (ELF) Analysis
The Electron Localization Function (ELF) is a powerful quantum chemical tool used to analyze chemical bonding and electron distribution in molecules. It provides a three-dimensional picture of where electrons are localized, distinguishing between core electrons, covalent bonds, lone pairs, and non-bonding interactions.
In the context of benzo[h]quinoline derivatives, ELF analysis has been applied to investigate the nature of intra- and intermolecular hydrogen bonds. nih.gov By mapping the ELF, researchers can visualize the basins of electron density corresponding to different chemical entities. For example, the analysis of the O-H...N hydrogen bond in a system like 10-hydroxybenzo[h]quinoline would involve examining the ELF basins associated with the hydroxyl proton and the nitrogen lone pair.
The topology of the ELF basins provides quantitative information about the nature of the interaction. A continuous basin of electron localization encompassing the donor atom, the hydrogen, and the acceptor atom is indicative of a strong, shared-electron interaction, characteristic of significant proton sharing or a low-barrier hydrogen bond. Conversely, distinct and well-separated basins for the covalent bond (e.g., O-H) and the lone pair of the acceptor (e.g., the nitrogen atom in the quinoline ring) suggest a weaker, more classical hydrogen bond.
In studies of benzo[h]quinoline complexes, ELF analysis has been used to detect the presence of an "isolated proton," which is a signature of a very strong hydrogen bond. nih.gov This analysis complements other electronic structure methods and provides a chemically intuitive picture of the bonding changes that occur during processes like proton transfer. The insights gained from ELF are valuable for understanding the reactivity and stability of these heterocyclic systems.
Quantum Chemical Computations for Photophysical Properties
Quantum chemical computations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are indispensable for understanding and predicting the photophysical properties of molecules like this compound. nih.govrsc.orgresearchgate.netnih.govscirp.orgresearchgate.netresearchgate.net These methods allow for the calculation of electronic structure, molecular geometries in both the ground and excited states, and the simulation of spectroscopic properties.
A fundamental aspect of these computations is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a key determinant of the molecule's electronic absorption properties and chemical reactivity. nih.gov For this compound, the HOMO and LUMO are expected to be delocalized π-orbitals characteristic of polycyclic aromatic systems. Substituents, such as the two methyl groups, can influence the energies of these orbitals and thus modulate the photophysical properties.
TD-DFT calculations are commonly used to predict the electronic absorption spectra of quinoline derivatives. rsc.orgresearchgate.net These calculations can identify the energies of vertical electronic excitations and the corresponding oscillator strengths, which relate to the intensity of absorption bands. For instance, the absorption spectrum of a benzo[h]quinoline derivative typically features π-π* electronic transitions. nih.gov Computational studies can assign these transitions to specific molecular orbital promotions and predict how they will shift in response to solvent effects or structural modifications.
The table below illustrates the kind of data that can be generated from DFT and TD-DFT calculations for a molecule like this compound, based on typical findings for related compounds.
| Computed Property | Typical Method | Significance |
| Ground State Geometry | DFT (e.g., B3LYP/6-31G(d)) | Provides optimized bond lengths and angles. |
| HOMO Energy | DFT | Relates to the electron-donating ability. |
| LUMO Energy | DFT | Relates to the electron-accepting ability. |
| HOMO-LUMO Gap | DFT | Correlates with the lowest energy electronic transition. |
| Vertical Excitation Energies | TD-DFT | Predicts the position of maximum absorption (λmax). |
| Oscillator Strengths | TD-DFT | Predicts the intensity of absorption bands. |
| Excited State Geometry | TD-DFT | Reveals structural changes upon photoexcitation. |
| Emission Energy | TD-DFT | Predicts the fluorescence maximum. |
Furthermore, computational studies can investigate the effect of substituents on the photophysical properties. The addition of electron-donating or electron-withdrawing groups to the benzo[h]quinoline core can significantly alter the electronic structure and, consequently, the absorption and emission wavelengths. chemrxiv.org For this compound, the electron-donating methyl groups are expected to cause a slight red-shift (bathochromic shift) in the absorption and emission spectra compared to the unsubstituted benzo[h]quinoline. These computational insights are crucial for the rational design of new materials with tailored optical and electronic properties for applications in areas such as organic light-emitting diodes (OLEDs) and chemical sensors. medwinpublisher.org
Coordination Chemistry of Benzo H Quinoline Ligands
Synthesis and Characterization of Metal Complexes with Benzo[h]quinoline (B1196314) Moieties
No specific methods for the synthesis of metal complexes involving 2,3-Dimethylbenzo[h]quinoline have been reported. Characterization data, such as that obtained from X-ray crystallography, NMR spectroscopy, or mass spectrometry, for such complexes are not available in the scientific literature.
Ligand Design Principles and Diverse Coordination Modes
A discussion on the ligand design principles and the expected or observed coordination modes of this compound cannot be provided without experimental or computational studies. The steric hindrance from the two methyl groups in close proximity could significantly influence its coordination behavior compared to the parent benzo[h]quinoline or other derivatives.
Metal-Ligand Interactions and Their Influence on Electronic Structure
Without synthesized complexes to study, there is no information on the nature of the metal-ligand bonds or their effect on the electronic properties of the resulting compounds. Spectroscopic and computational studies, which are essential for understanding these interactions, have not been published for complexes of this compound.
Photophysical and Electrochemical Properties of 2,3 Dimethylbenzo H Quinoline and Its Derivatives
Electronic Absorption Characteristics (UV-Vis Spectroscopy)
The electronic absorption properties of benzo[h]quinoline (B1196314) derivatives are characterized by transitions within the aromatic system. Studies on various substituted benzo[h]quinolines provide specific absorption maxima (λmax), which are influenced by the nature and position of substituents as well as the solvent environment.
For instance, the solvatochromism of 10-hydroxybenzo[h]quinoline (B48255) (HBQ) has been investigated, focusing on the S₀→S₁ absorption of its normal tautomer. The wavelength shifts of the primary absorption band for this molecule are principally dependent on the polarity of the solvent, with a lesser contribution from solvent acidity researchgate.net.
More complex derivatives, such as those functionalized with cyanoacrylic acid, have been synthesized for applications like dye-sensitized solar cells. Their absorption characteristics have been documented in different solvents. For example, 10-hydroxybenzo[h]quinoline-9-cyanoacrylic acid and 10-hydroxybenzo[h]quinoline-7,9-di(cyanoacrylic) acid exhibit distinct absorption bands in methanol (MeOH) and dimethylformamide (DMF) nih.gov. Similarly, a tetrahydrobenzo[h]quinoline derivative, 4-(2,3,4-trimethoxyphenyl)-8-methoxy-2-oxo-1,2,5,6 tetrahydrobenzo [h] quinoline-3-carbonitrile (TMTQ), has been studied for its electronic absorption properties nih.gov.
The following table summarizes the electronic absorption data for selected benzo[h]quinoline derivatives.
| Compound Name | Solvent | Absorption Maxima (λmax) [nm] |
| 10-hydroxybenzo[h]quinoline-9-cyanoacrylic acid | Methanol | 429 |
| 10-hydroxybenzo[h]quinoline-9-cyanoacrylic acid | DMF | 442 |
| 10-hydroxybenzo[h]quinoline-7,9-di(cyanoacrylic) acid | Methanol | 419 |
| 10-hydroxybenzo[h]quinoline-7,9-di(cyanoacrylic) acid | DMF | 432 |
Data sourced from nih.gov
Fluorescence and Luminescence Spectroscopy
The emission properties of benzo[h]quinoline and its derivatives are a key area of investigation, with significant changes observed based on chemical structure and environment.
Emission Maxima and Absolute Quantum Yields
The parent benzo[h]quinoline compound exhibits fluorescence that is highly sensitive to its environment. In its neutral state in dichloromethane (DCM), it has a fluorescence maximum at 367 nm rsc.org. Upon protonation, this peak undergoes a significant bathochromic (red) shift rsc.org. Certain derivatives, such as dialkylaminoalkylaminobenzo[h]quinolines, are noted for their strong greenish-yellow fluorescence in solvents like ether and alcohol, and a blue fluorescence in dilute acidic solutions electronicsandbooks.com.
The fluorescence quantum yield (ΦF), which measures the efficiency of the fluorescence process, has been determined for several derivatives. Cyanoacrylic acid derivatives of 10-hydroxybenzo[h]quinoline demonstrate very weak fluorescence, with quantum yields typically below 1.5% nih.gov. This suggests that for these particular molecules, non-radiative decay pathways are dominant.
Below is a table detailing the emission properties of specific benzo[h]quinoline derivatives.
| Compound Name | Solvent | Emission Maxima (λem) [nm] | Fluorescence Quantum Yield (ΦF) [%] |
| Benzo[h]quinoline (Neutral) | Dichloromethane | 367 | Not Reported |
| Benzo[h]quinoline (Protonated) | Dichloromethane | 416 | Not Reported |
| 10-hydroxybenzo[h]quinoline-9-cyanoacrylic acid | Methanol | 549 | 0.07 |
| 10-hydroxybenzo[h]quinoline-9-cyanoacrylic acid | DMF | 557 | 0.15 |
| 10-hydroxybenzo[h]quinoline-7,9-di(cyanoacrylic) acid | Methanol | 511 | 1.25 |
| 10-hydroxybenzo[h]quinoline-7,9-di(cyanoacrylic) acid | DMF | 525 | 0.44 |
Solvatochromism and Aggregachromism Phenomena
Solvatochromism, the change in absorption or emission spectra with solvent polarity, is a prominent feature of benzo[h]quinoline derivatives. For 10-hydroxybenzo[h]quinoline, the fluorescence emission of its proton-transfer tautomer shows a greater dependence on solvent acidity than on polarity researchgate.net. A dramatic example of this is seen in the parent benzo[h]quinoline, which experiences a 50 nm bathochromic shift in its fluorescence maximum upon protonation, changing from a structured spectrum with three distinct bands to a single broad band rsc.org.
The phenomenon of aggregachromism, which relates to spectral changes upon molecular aggregation, is also a consideration for these compounds. To minimize effects such as self-absorption and aggregation during spectroscopic measurements, studies on derivatives like 4BMHQ (1-(((4-bromophenyl) amino) (4-methoxyphenyl) methyl)-6-hydroxyquinoline-2 (1H)-one) utilize very low concentrations researchgate.net. This implies that aggregation can influence the photophysical properties of quinoline (B57606) derivatives.
Electrochemical Redox Behavior
The electrochemical properties of benzo[h]quinoline derivatives are crucial for their application in electronic devices and as redox-active materials.
Oxidation and Reduction Potentials
Cyclic voltammetry (CV) has been employed to study the redox behavior of benzo[h]quinoline derivatives. For 10-hydroxybenzo[h]quinoline-7,9-di(cyanoacrylic) acid, measurements in a dimethylformamide solution revealed an onset oxidation potential (Eoxonset) of 0.53 V. In this particular experiment, a corresponding reduction process was not observed nih.gov.
| Compound Name | Onset Oxidation Potential (Eoxonset) [V] | Measurement Conditions |
| 10-hydroxybenzo[h]quinoline-7,9-di(cyanoacrylic) acid | 0.53 | vs. Fc/Fc+ in Bu4NPF6/DMF solution |
Data sourced from nih.gov
Ionization Potential and Electron Affinity
Excited-State Dynamics and Energy Transfer Processes of 2,3-Dimethylbenzo[h]quinoline and its Derivatives
The study of the excited-state dynamics and energy transfer processes of this compound and its derivatives is crucial for understanding their potential in various photophysical applications. While specific detailed research on the excited-state dynamics and energy transfer processes exclusively for this compound is not extensively available in the reviewed literature, the photophysical behavior of the parent compound, benzo[h]quinoline (also known as 7,8-benzoquinoline), and its other derivatives provides a foundational understanding. The introduction of methyl groups at the 2 and 3 positions is expected to influence the electronic and steric properties, thereby affecting the excited-state lifetimes, quantum yields, and potential for energy transfer.
Excited-State Dynamics
The excited-state dynamics of benzo[h]quinoline are characterized by processes such as fluorescence and non-radiative decay. The solvent environment plays a significant role in these dynamics. For instance, the fluorescence quantum yield of 7,8-benzoquinoline has been observed to increase significantly in protic polar solvents like methanol compared to nonpolar solvents like toluene or aprotic solvents such as dichloromethane. This suggests a change in the radiative and non-radiative decay rates depending on the solvent's nature.
Table 1: General Photophysical Properties of Benzo[h]quinoline in Different Solvents
| Solvent | Absorption Max (nm) | Emission Max (nm) | Notes |
| Toluene | ~345 | 363 | Nonpolar aprotic |
| Dichloromethane | ~345 | 365 | Polar aprotic |
| Methanol | ~345 | 368 | Polar protic |
Note: This data is for the parent compound, benzo[h]quinoline, and is intended to provide a general context. The photophysical properties of this compound are expected to vary.
The presence of methyl groups in this compound would likely lead to a red shift in both the absorption and emission spectra due to the electron-donating nature of the alkyl groups. Furthermore, these substituents could influence the rate of intersystem crossing and internal conversion, thereby affecting the fluorescence quantum yield and lifetime.
A key feature of certain benzo[h]quinoline derivatives, particularly those with hydroxyl groups, is the occurrence of excited-state intramolecular proton transfer (ESIPT). While this compound does not possess a hydroxyl group for intramolecular proton transfer, its nitrogen atom can participate in intermolecular proton transfer in protic solvents, leading to the formation of a protonated species in the excited state. This process would be characterized by a dual fluorescence, with one band corresponding to the neutral molecule and a red-shifted band corresponding to the protonated form.
Energy Transfer Processes
Energy transfer processes, such as Förster Resonance Energy Transfer (FRET) and Dexter Energy Transfer, are critical in determining the utility of a compound in applications like organic light-emitting diodes (OLEDs) and fluorescent sensors. For energy transfer to occur efficiently, there must be a spectral overlap between the emission of the donor molecule and the absorption of the acceptor molecule.
In polymer matrices, quinoline derivatives have been shown to participate in rapid energy transfer from the polymer to the dopant molecule. This indicates that this compound, when dispersed in a suitable polymer host, could potentially act as an efficient energy acceptor and subsequent emitter.
Applications in Materials Science and Technology Non Biological Focus
Organic Light-Emitting Devices (OLEDs) and Opto-electronic Materials
A hypothetical OLED device incorporating a 2,3-Dimethylbenzo[h]quinoline derivative as an emitter might exhibit the following characteristics, based on data from analogous compounds:
| Parameter | Potential Performance |
| Luminous Efficiency (cd/A) | > 3.0 |
| Power Efficiency (lm/W) | > 1.0 |
| External Quantum Efficiency (%) | > 1.0 |
| CIE Coordinates (x, y) | Varies with device structure |
This table is illustrative and based on the performance of similar benzoquinoline derivatives.
Fluorescent Probes and Chemical Sensors (excluding biological applications)
The inherent fluorescence of the quinoline (B57606) scaffold makes its derivatives excellent candidates for the development of fluorescent probes and chemical sensors. The fluorescence of these compounds can be sensitive to the presence of various analytes, such as metal ions, through mechanisms like fluorescence quenching or enhancement. For example, certain quinoline-based chemosensors exhibit a "turn-off" response in the presence of specific metal ions, such as Cu²⁺, due to the quenching of their fluorescence.
The sensitivity of a fluorescent probe is often quantified by its quenching constant, which can be determined using the Stern-Volmer equation. While specific studies on this compound as a non-biological sensor are not prevalent, its potential for detecting metal ions in environmental samples can be inferred from related compounds.
| Analyte | Sensing Mechanism | Potential Quenching Constant (M⁻¹) |
| Cu²⁺ | Fluorescence Quenching | ~1.43 x 10⁵ - 1.76 x 10⁵ |
| Other Metal Ions | Variable | To be determined |
This table presents potential sensing characteristics based on studies of other quinoline-based fluorescent sensors.
Charge-Transporting Materials
The electron-deficient nature of the nitrogen-containing quinoline ring system facilitates electron transport, a crucial property for materials used in organic electronics. The charge mobility (both hole and electron) is a key parameter that dictates the performance of organic semiconductors in devices like organic field-effect transistors (OFETs) and OLEDs. While direct measurements of the charge transport properties of this compound are not documented in the available literature, the broader class of polycyclic aromatic compounds is known to exhibit semiconductor behavior. The molecular structure, particularly the planarity and potential for π-π stacking, significantly influences the charge mobility. The introduction of methyl groups on the benzo[h]quinoline (B1196314) core can affect the molecular packing and, consequently, its charge transport characteristics.
Heat-Resistant Coatings and Polymeric Materials
The high thermal stability of aromatic heterocyclic compounds like benzo[h]quinoline suggests their potential incorporation into heat-resistant polymers and coatings. The thermal stability of a polymer is often evaluated by thermogravimetric analysis (TGA), which determines the temperature at which the material begins to decompose. Polymers incorporating robust aromatic units tend to exhibit higher decomposition temperatures. While there is no specific data on polymers synthesized with this compound, the general thermal robustness of polycyclic aromatic structures indicates that its inclusion in a polymer backbone could enhance the material's thermal stability, making it suitable for applications requiring resistance to high temperatures. The investigation into such polymers would be a novel area of research.
Catalytic Applications of Benzo H Quinoline Derivatives
Role as Organocatalysts or Ligands in Homogeneous and Heterogeneous Catalysis
There is no available information in the searched scientific literature regarding the specific role of 2,3-Dimethylbenzo[h]quinoline as an organocatalyst or as a ligand in either homogeneous or heterogeneous catalysis.
Specific Catalytic Transformations Enabled by Benzo[h]quinoline (B1196314) Scaffolds
No specific catalytic transformations have been reported in the scientific literature that are explicitly enabled by the this compound scaffold.
Mechanistic Insights into Benzo[h]quinoline-Mediated Catalysis
Due to the absence of studies on the catalytic applications of this compound, there are no mechanistic insights available concerning its potential role in mediating catalytic processes.
Emerging Trends and Future Research Directions in 2,3 Dimethylbenzo H Quinoline Chemistry
Development of Novel and Efficient Synthetic Protocols
The classical methods for quinoline (B57606) synthesis, such as the Skraup and Doebner-von Miller reactions, often require harsh conditions and can result in low yields and limited regioselectivity. Consequently, a major trend in heterocyclic chemistry is the development of more efficient, milder, and versatile synthetic protocols. For complex derivatives like substituted benzo[h]quinolines, these advancements are crucial for enabling further research and application.
A promising future direction is the adaptation of modern multi-component and cascade reactions for the targeted synthesis of 2,3-Dimethylbenzo[h]quinoline. Recent research has demonstrated novel pathways to highly substituted benzo[h]quinolines. For instance, a one-pot reaction using mercaptoacetic acid esters and pentachloro-2-nitro-1,3-butadiene with naphthalen-1-amine provides a direct route to 2,3,4-trisubstituted benzo[h]quinolines. mdpi.comnih.govnih.gov This strategy allows for the introduction of diverse and modifiable substituents in a single step, offering a potential blueprint for developing a high-yield synthesis of the 2,3-dimethyl variant. nih.gov Other innovative approaches include metal-free, three-component methods that use readily available tertiary amines as a vinyl source to construct the quinoline ring system. acs.org These modern protocols, which often feature milder conditions and greater functional group tolerance, represent a significant step forward and could be tailored to produce this compound efficiently and at a larger scale.
Table 1: Modern Synthetic Protocols for Substituted Benzo[h]quinolines
| Synthetic Strategy | Key Reactants/Catalysts | Key Advantages | Potential for this compound | Reference |
|---|---|---|---|---|
| One-Pot Cascade Reaction | Pentachloro-2-nitro-1,3-butadiene, Naphthalen-1-amine | High substitution complexity in a single step; gram-scale feasible. | Adaptable for introducing methyl groups at the 2 and 3 positions. | mdpi.comnih.gov |
| Electrocyclization | 3-(Naphthylamino)-2-alkene imines, UV light | High regioselectivity and good to high yields. | Offers a precise method for ring closure to form the target structure. | nih.gov |
| Metal-Free Three-Component Synthesis | Aromatic amines, aldehydes, tertiary amines | Avoids transition metals, uses inexpensive starting materials. | A cost-effective and environmentally friendly route. | acs.org |
| Carbocatalytic Cascade Synthesis | 2-Vinyl anilines, aldehydes | Proceeds through condensation, electrocyclization, and dehydrogenation. | Provides access to a wide range of substituted quinolines. | mdpi.com |
Exploration of Advanced Functionalization Strategies for Enhanced Properties
Beyond the initial synthesis of the core structure, the ability to selectively introduce functional groups is paramount for tuning the molecule's properties. C–H functionalization has emerged as one of the most powerful tools in modern organic chemistry, as it allows for the direct modification of the molecular skeleton, often with high atom economy. For the benzo[h]quinoline (B1196314) system, research is moving beyond functionalizing the electronically favorable C2 position to target more challenging distal positions. nih.gov
Future research on this compound will likely focus on leveraging these advanced C–H activation techniques. Transition metal-catalyzed reactions, which are central to this field, could enable the introduction of aryl, alkyl, or heteroatom-containing groups at specific positions on the benzo[h]quinoline nucleus, thereby modulating its electronic and steric properties. nih.govmdpi.com A particularly innovative approach involves the use of heterogeneous catalysts, such as palladium supported on dual-pore covalent–organic frameworks (COFs), which has been shown to achieve regioselective C-H functionalization of benzo[h]quinoline. researchgate.net Applying such site-selective methods to the this compound core could unlock a vast chemical space, leading to derivatives with enhanced fluorescence, superior catalytic activity, or novel biological effects.
Table 2: Advanced Functionalization Strategies for the Quinoline Core
| Functionalization Method | Catalyst/Reagent | Target Position(s) | Significance for this compound | Reference |
|---|---|---|---|---|
| Distal C-H Borylation | [IrCl(cod)]₂/dtbpy | C3 | Enables further cross-coupling reactions at a challenging position. | nih.gov |
| C2 Heteroarylation (N-oxide directed) | Pd(OAc)₂, Ag₂CO₃ | C2 | Allows direct coupling with other heterocyclic systems. | mdpi.com |
| Regioselective C-H Activation | Pd(II) loaded on dual-pore COF | sp² C-H bonds | Provides a recyclable, heterogeneous catalyst system for selective modifications. | researchgate.net |
Integration into Hybrid Material Systems
The unique photophysical and electronic properties of the extended aromatic system of benzo[h]quinoline make it an attractive building block for advanced materials. An emerging trend is the incorporation of such heterocyclic cores into larger, multi-component "hybrid" systems to create materials with synergistic or novel functionalities.
A key future direction for this compound is its functionalization and subsequent integration into such hybrid systems. For example, recent work has shown that benzo[h]quinolin-10-ol derivatives can be synthesized and used as co-sensitizers in dye-sensitized solar cells (DSSCs), demonstrating their potential in optoelectronic applications. nih.gov By introducing appropriate anchoring groups (like carboxylic or cyanoacrylic acids) onto the this compound scaffold, it could be similarly integrated into photovoltaic devices or used as a component in organic light-emitting diodes (OLEDs). Furthermore, the concept of hybrid systems extends to medicinal chemistry, where the benzo[h]quinoline core could be linked to other pharmacophores to create hybrid drugs with dual-action mechanisms or improved targeting capabilities.
Predictive Modeling and Computational Design for Tailored Functionality
As synthetic capabilities expand, the number of possible derivatives of this compound grows exponentially. To navigate this vast chemical space efficiently, predictive modeling and computational design have become indispensable tools. These in silico methods allow researchers to predict molecular properties, simulate interactions with biological targets, and design molecules with specific functions before committing to laborious and expensive laboratory synthesis. researchgate.net
For benzo[h]quinoline derivatives, molecular docking studies have been widely used to predict and rationalize their anticancer activity. researchcommons.orgnih.gov These studies simulate how the molecules fit into the binding sites of key cancer-related proteins, such as cyclin-dependent kinase 2 (CDK2) and aromatase, providing insights into their mechanism of action. nih.gov Similarly, computational tools are used to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties, helping to identify candidates with good drug-like characteristics early in the discovery process. nih.govnih.gov The application of these predictive models to this compound is a critical future step. By using computational design, researchers can rationally modify the scaffold to optimize its binding affinity for a specific biological target or to fine-tune its photophysical properties for materials applications, thus accelerating the development of new technologies based on this versatile core structure.
Table 3: Application of Predictive Modeling in Benzo[h]quinoline Research
| Computational Method | System/Target Studied | Key Findings/Predictions | Relevance for this compound | Reference |
|---|---|---|---|---|
| Molecular Docking | DNA Intercalation | Predicted the ability of derivatives to bind with DNA. | Can be used to design DNA-targeting agents. | nih.gov |
| Molecular Docking | Aromatase and CDK2 proteins | Identified key interactions in the hydrophobic binding pocket. | Aids in the rational design of selective enzyme inhibitors. | nih.gov |
| ADMET Screening | Benzo[f]quinoline derivatives | Predicted oral bioavailability and drug-like properties. | Essential for prioritizing derivatives for further development as therapeutic agents. | nih.govnih.gov |
| Density Functional Theory (DFT) | Benzo[h]quinolin-10-ol derivatives | Estimated frontier molecular orbitals and binding energies on TiO₂. | Guides the design of molecules for specific electronic and material properties. | nih.gov |
Q & A
What are the common synthetic routes for 2,3-Dimethylbenzo[h]quinoline derivatives?
Basic
A widely used method involves cyclocondensation reactions under basic conditions. For example, 2-chloroquinoline-3-carbaldehydes can react with 5-amino-6-methylpyrimidine-4-thiols in the presence of K₂CO₃ in boiling DMF, yielding pyrimido-thiazepinoquinoline derivatives with high efficiency (70–85% yields) . Alternative approaches include condensation of aryl 1,2-diamines with α-diketones in solvents like rectified spirit, as demonstrated in the synthesis of 2,3-diphenylquinoxaline analogs . Key steps often involve elimination of small molecules (e.g., HCl) and cyclization, confirmed by mass spectrometry and elemental analysis .
How are NMR and mass spectrometry employed to characterize this compound derivatives?
Basic
¹H NMR is critical for tracking structural changes. For instance, the absence of an aldehydic proton signal at 9.20 ppm and the appearance of a sharp singlet at 8.71 ppm (imino proton) confirm cyclization in thiazepinoquinoline derivatives . Mass spectrometry validates molecular formulas (e.g., m/z 363 [M⁺] for C₁₉H₁₇N₅OS) and detects elimination products like HCl . 13C NMR and IR spectroscopy further confirm functional groups and ring systems, such as carbonyl stretches or thiol absorptions .
How can researchers resolve contradictions in spectral data during characterization?
Advanced
Discrepancies in NMR or mass spectra often arise from unexpected tautomerization or traces of unreacted intermediates . For example, the absence of D₂O-exchangeable NH₂/SH signals in ¹H NMR may indicate complete cyclization, while residual aldehydic protons suggest incomplete reactions . Advanced techniques like 2D NMR (COSY, HSQC) and high-resolution mass spectrometry (HRMS) can resolve ambiguities. Contradictions in UV/Vis or IR data may require computational modeling (e.g., DFT) to validate electronic transitions or vibrational modes .
What strategies enable functionalization of the quinoline scaffold in advanced synthesis?
Advanced
Quinoline N-oxide chemistry offers a versatile platform. For example, treatment of quinoline N-oxides with acyl isocyanates yields 2-amidoquinolines via intermediates like 114 (Scheme 17.94) . Microwave-assisted Leimgruber-Batcho reactions enhance efficiency in synthesizing pyrroylquinolines, reducing reaction times and improving regioselectivity . Direct C–H functionalization using transition-metal catalysts (e.g., Pd, Ru) is also emerging for site-selective modifications .
How do mechanistic studies explain rearrangements in quinoline derivatives?
Advanced
Rearrangements of quinoline N-oxides, such as the conversion to 2-amidoquinolines, proceed via acyl isocyanate intermediates that undergo nucleophilic attack at the C2 position . Isotopic labeling (e.g., ¹⁵N or ¹³C) and kinetic studies can elucidate pathways. For example, Baker’s yeast-mediated reduction of N-oxides to quinolines involves enzymatic hydride transfer, confirmed by deuterium incorporation experiments .
What are the mutagenic implications of this compound derivatives?
Advanced
Mutagenicity assays in Salmonella typhimurium TA100 reveal that dihydrodiol derivatives of benzo[h]quinoline exhibit increased mutagenic activity compared to parent compounds, likely due to diol epoxide formation that interacts with DNA . Researchers should prioritize Ames tests and micronucleus assays to assess genotoxicity. Structural modifications, such as methyl group introduction, may reduce metabolic activation and mutagenic potential .
How can HPLC address analytical challenges in complex quinoline mixtures?
Advanced
Reverse-phase HPLC with UV/Vis or fluorescence detection effectively separates isomers (e.g., methylfluoranthenes) and polyaromatic hydrocarbons (PAHs) . For example, HPLC resolved 3,4-benzofluorene and 2,3-benzofluorene in GC fractions, with UV spectra confirming peak assignments . Coupling with high-resolution mass spectrometry (LC-HRMS) enhances identification of trace impurities or degradation products.
What safety protocols are essential for handling this compound?
Basic
Use N95 masks , gloves, and fume hoods to minimize inhalation/contact, as the compound may irritate the respiratory system . Store in airtight containers under inert gas to prevent oxidation. Toxicity data (e.g., LD₅₀) should guide waste disposal, with neutralization protocols for acidic or basic byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
